N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide
Overview
Description
N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide is a useful research compound. Its molecular formula is C24H17ClN2O3 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0927701 g/mol and the complexity rating of the compound is 771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Photovoltaic Efficiency and Ligand-Protein Interactions
- Photovoltaic Applications: Analogous compounds to N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells (Mary et al., 2020).
- Ligand-Protein Interactions: Molecular docking studies of similar compounds have indicated binding interactions with cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).
2. Antimicrobial Properties
- Antimicrobial Activity: Related compounds have been synthesized and shown to possess antimicrobial properties. One study highlighted the synthesis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, which demonstrated potential antimicrobial activity (Radwan et al., 2020).
3. Antiangiogenic and Antitumor Properties
- Antiangiogenic Agent: KR-31831, a compound structurally related to this compound, has been identified as a novel antiangiogenic agent. Its metabolism was studied in rats, suggesting its potential application in cancer treatments (Kim et al., 2005).
- Anticancer Activity: Novel coumarin derivatives, which are chemically related, have shown inhibitory activity against various tumor cells, indicating the potential of similar compounds in anticancer therapies (Shi et al., 2020).
4. Synthesis and Characterization
- Synthesis Approaches: Various methods for the synthesis of compounds similar to N-acetyl-N-[1-(2-chlorophenyl)-2-cyyano-1H-benzo[f]chromen-3-yl]acetamide have been developed, contributing to the field of organic chemistry and medicinal chemistry. These methods include one-pot synthesis and the use of different catalysts, providing insights into efficient synthesis strategies for such compounds (Sandaroos & Damavandi, 2013).
5. Biological Studies and Potential Therapeutic Applications
- Biological Activities: Studies on related compounds have explored their biological activities, including antimicrobial, anti-HIV, and antitumor effects. This research contributes to understanding the therapeutic potential of such compounds in treating various diseases (Bhatt, Nimavat, & Vyas, 2013).
Properties
IUPAC Name |
N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-14(28)27(15(2)29)24-19(13-26)22(18-9-5-6-10-20(18)25)23-17-8-4-3-7-16(17)11-12-21(23)30-24/h3-12,22H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAOHDCZNQIUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4Cl)C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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